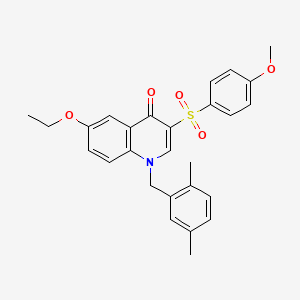
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds called vascular disrupting agents (VDAs) which are known to selectively target the blood vessels that supply tumors, leading to their destruction.
Applications De Recherche Scientifique
Neurochemical Research
- 3,4-Dimethoxyphenylethylamine (DMPEA) in Schizophrenia : Studies have explored DMPEA, a compound related to "1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea," in the context of schizophrenia. DMPEA was found in the urine of schizophrenic patients, suggesting its possible neurochemical relevance in this disorder (Hollister & Friedhoff, 1966).
Synthesis and Structural Analysis
- Asymmetric Synthesis of Enantiomers : Research has focused on the synthesis of 2-(dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol, a compound structurally related to the query compound, highlighting its potential in stereoselective routes and in vitro evaluations for uroselectivity (Philippo et al., 1997).
- Hydrogen Bonding in Substituted Ureas : Investigations into the hydrogen bonding and structure of substituted ureas like N1, N1-dimethyl-N3-arylureas, which are chemically similar to the query compound, have been conducted. These studies utilize techniques like solid-state NMR, vibrational spectroscopy, and X-ray diffraction (Kołodziejski et al., 1993).
Material Science and Chemistry
- Synthesis of Photopolymerizable Co-Monomers : Research into hydrophobic silyl-urea/urethane methacrylates, which are related to the query compound, has been conducted. These compounds were used as photopolymerizable co-monomers in the preparation of dental composites, indicating their application in material science and dentistry (Buruiană et al., 2012).
- Understanding Reactivity of Imidazole Derivatives : Studies on imidazole derivatives, including those similar to the query compound, have been conducted. These studies encompass solvent-free synthesis pathways and spectroscopic characterizations to understand their specific reactive properties (Hossain et al., 2018).
Environmental Science
- Herbicide and Nematicide Degradation : Research has been done on maloran, a compound with structural similarities to the query compound. Maloran, used as a herbicide and nematicide, undergoes degradation in soil through microbial action, indicating its environmental impact and degradation pathways (Katz & Strusz, 1968).
Propriétés
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-17(2)12-6-4-11(5-7-12)13(18)10-16-14(19)15-8-9-20-3/h4-7,13,18H,8-10H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIOQCXHUVVVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)
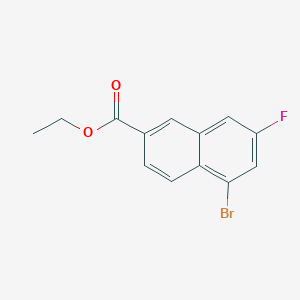
![N-(3-(dimethylamino)propyl)-3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2684947.png)
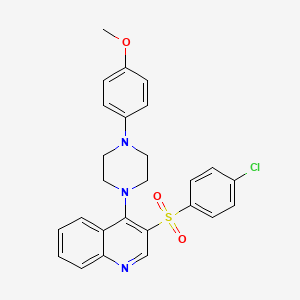
![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
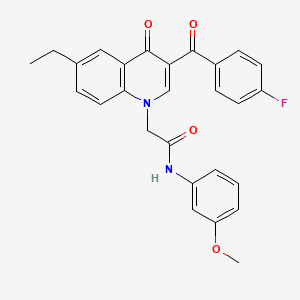
![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)
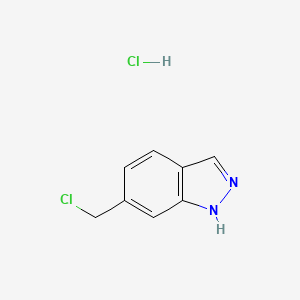
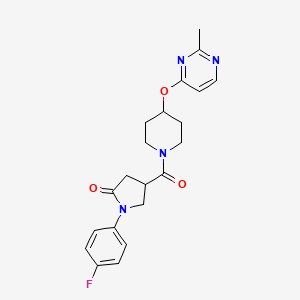
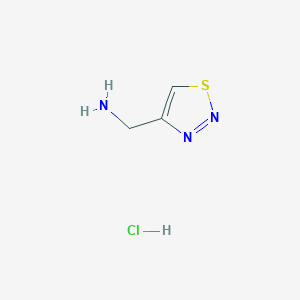
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

